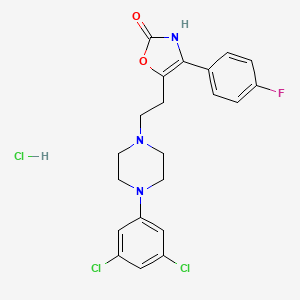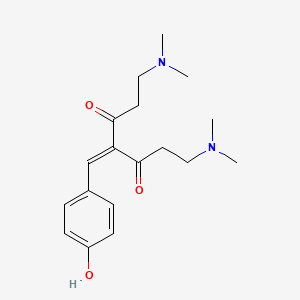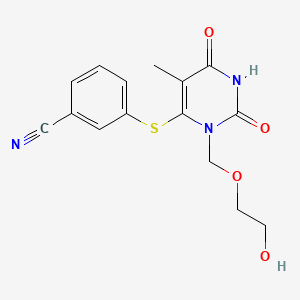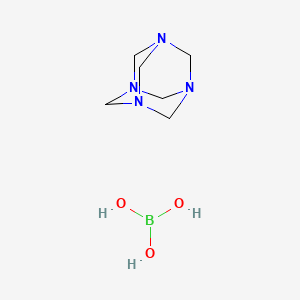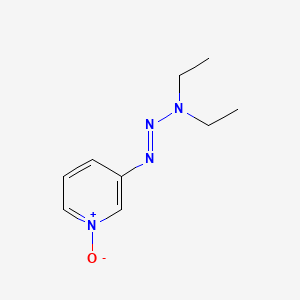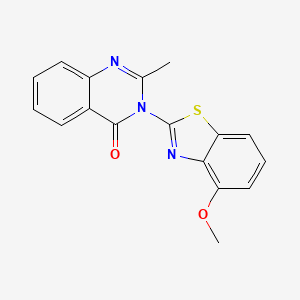
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone typically involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method is efficient and yields the desired benzothiazole derivatives in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Applications De Recherche Scientifique
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic effects, it is researched for its applications in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as fluorescence and electroluminescence.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone include other benzothiazole derivatives such as:
N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Known for its potential therapeutic effects in conditions like Alzheimer’s disease and neuropathic pain.
N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide: Used in various biochemical assays and studies.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propriétés
Numéro CAS |
81762-59-6 |
|---|---|
Formule moléculaire |
C17H13N3O2S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H13N3O2S/c1-10-18-12-7-4-3-6-11(12)16(21)20(10)17-19-15-13(22-2)8-5-9-14(15)23-17/h3-9H,1-2H3 |
Clé InChI |
SBHZQFWKHMGMJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=C(C=CC=C4S3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



